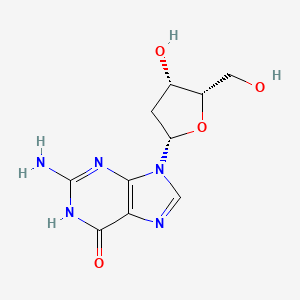

2'-Deoxy-L-guanosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

269061-67-8 |

|---|---|

Molecular Formula |

C10H13N5O4 |

Molecular Weight |

267.24 g/mol |

IUPAC Name |

2-amino-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5-,6-/m0/s1 |

InChI Key |

YKBGVTZYEHREMT-ZLUOBGJFSA-N |

Isomeric SMILES |

C1[C@@H]([C@@H](O[C@@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of 2'-Deoxy-L-guanosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxy-L-guanosine is the L-enantiomer of the naturally occurring 2'-deoxyguanosine (B1662781). As a nucleoside analog, it is a subject of significant interest in medicinal chemistry and drug development, particularly for its potential antiviral and antibiotic properties. This technical guide provides a detailed overview of the chemical properties of this compound, including its physicochemical characteristics, spectroscopic data, and biological activities. Detailed experimental protocols for its synthesis and analysis are also presented, alongside visualizations of its role in signaling pathways and experimental workflows to facilitate a deeper understanding for research and development applications.

Physicochemical Properties

This compound is a white crystalline solid.[1] It is the stereoisomer (enantiomer) of the common DNA building block, 2'-deoxyguanosine. While sharing many physical properties with its D-isomer, its different stereochemistry leads to distinct biological activities.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound and its more extensively studied D-enantiomer, 2'-deoxyguanosine. The physical properties of enantiomers are identical, except for the direction in which they rotate plane-polarized light.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃N₅O₄ | [2][3][4] |

| Molecular Weight | 267.24 g/mol | [2][3][4][5] |

| CAS Number | 22837-44-1 | [2][3][4] |

| Appearance | A solid, white to off-white crystalline powder | [1][3][6] |

| Melting Point | 300 °C | [3][5] |

| Solubility | Soluble in DMSO (≥100 mg/mL), water, and acidic solutions. Slightly soluble in methanol (B129727) and ethanol. Insoluble in non-polar organic solvents. | [1][7][8] |

| pKa (Predicted) | 9.0 ± 0.20 | [3] |

| logP (Experimental) | -1.30 | [5] |

| Storage Conditions | 4°C or -20°C, protect from light. | [3][6][7] |

Biological Activity and Signaling Pathways

This compound exhibits notable biological activities, primarily stemming from its nature as a nucleoside analog.

Antibiotic and Antiviral Mechanisms

This compound has demonstrated antibiotic properties, particularly against gram-positive bacteria such as Listeria monocytogenes and Mycobacterium tuberculosis.[2][9] Its proposed mechanism of action involves the inhibition of protein synthesis, which ultimately leads to cell death.[2][9] It is also suggested that it can be phosphorylated and interfere with DNA synthesis by preventing the proper base pairing of adenosine (B11128) with thymine.[2][9]

Furthermore, this compound can selectively inhibit the phosphorylation of D-thymidine catalyzed by the herpes simplex virus (HSV) type 1 thymidine (B127349) kinase, highlighting its potential as an antiviral agent.[6][7]

Role in the Ras-MAPK Signaling Pathway

The Ras proteins are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which regulates cell proliferation, differentiation, and survival.[6][10] Ras proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.[6][10] It has been shown that 2'-deoxyguanosine triphosphate (dGTP) can also bind to Ras and influence its activity.[6][10] Imbalances in the cellular pools of deoxynucleotides, including dGTP, have been linked to various diseases, including cancer.[6][10] The interaction of dGTP with Ras and its subsequent effect on the MAPK cascade is an area of active research.

Experimental Protocols

General Synthesis of 2'-Deoxy-L-nucleosides

The synthesis of 2'-deoxy-L-nucleosides can be achieved through various chemical routes, often starting from readily available L-sugars or through the modification of existing nucleosides. A common strategy involves the coupling of a protected L-2-deoxyribose derivative with a protected guanine base.

Representative Protocol Outline:

-

Protection of L-sugar: Start with L-ribose or a suitable L-sugar derivative. Protect the hydroxyl groups, for instance, using silyl (B83357) or acyl protecting groups.

-

Formation of the Glycosyl Donor: Activate the anomeric carbon (C1') of the protected L-sugar to create a good leaving group, forming a glycosyl donor (e.g., a glycosyl halide or acetate).

-

Glycosylation: Couple the protected and activated L-sugar with a silylated or otherwise protected guanine derivative in the presence of a Lewis acid catalyst (e.g., TMSOTf). This step forms the crucial N-glycosidic bond.

-

Deprotection: Remove the protecting groups from the sugar and the guanine base using appropriate reagents (e.g., fluoride (B91410) for silyl groups, ammonia (B1221849) for acyl groups) to yield the final this compound product.

-

Purification: Purify the crude product using chromatographic techniques such as silica (B1680970) gel column chromatography or High-Performance Liquid Chromatography (HPLC).

Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the purification and analysis of nucleosides. Anion-exchange or reverse-phase HPLC can be employed.

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or triethylammonium (B8662869) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used for elution.

-

Detection: UV detection at a wavelength around 254-260 nm is suitable for guanosine (B1672433) derivatives.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The spectra are expected to be identical to its D-enantiomer, 2'-deoxyguanosine, as these methods are not typically chiral.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to confirm the structure and purity. The chemical shifts for 2'-deoxyguanosine (D-isomer) are well-documented and serve as a reference.

¹H NMR (in D₂O): Key signals include the anomeric proton (H1') around 6.3 ppm, the aromatic proton (H8) of the guanine base around 8.0 ppm, and signals for the deoxyribose sugar protons between 2.5 and 4.6 ppm.[5][11]

¹³C NMR: Shows characteristic signals for the carbons of the guanine base and the deoxyribose sugar.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ is observed at m/z 268.2.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion typically results in the loss of the deoxyribose sugar moiety, leading to a prominent fragment ion corresponding to the protonated guanine base at m/z 152.1.

Conclusion

This compound is a synthetically accessible nucleoside analog with significant potential in the development of new therapeutic agents. Its distinct biological activities compared to its natural D-enantiomer make it a valuable tool for researchers in medicinal chemistry, pharmacology, and molecular biology. The data and protocols presented in this guide offer a comprehensive resource for professionals engaged in the study and application of this and other L-nucleoside analogs. Further research into its mechanism of action and its role in cellular pathways will continue to uncover its therapeutic potential.

References

- 1. EP1600451A2 - Synthesis of 2'-deoxy-l-nucleosides - Google Patents [patents.google.com]

- 2. 2'-Deoxy Guanosine Nucleotides Alter the Biochemical Properties of Ras. | Semantic Scholar [semanticscholar.org]

- 3. 2'-Deoxyguanosine | 961-07-9 [chemicalbook.com]

- 4. This compound, 22837-44-1 | BroadPharm [broadpharm.com]

- 5. Deoxyguanosine | C10H13N5O4 | CID 135398592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2’-Deoxy guanosine nucleotides alter the biochemical properties of Ras - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2001034618A2 - Synthesis of 2'-deoxy-l-nucleosides - Google Patents [patents.google.com]

- 8. Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biosynth.com [biosynth.com]

- 10. 2'-Deoxy Guanosine Nucleotides Alter the Biochemical Properties of Ras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2'-deoxyguanosine [chembk.com]

An In-depth Technical Guide to 2'-Deoxy-L-guanosine: Structure, Stereochemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxy-L-guanosine is the L-enantiomer of the naturally occurring 2'-deoxy-D-guanosine, one of the four fundamental building blocks of deoxyribonucleic acid (DNA).[1] As the mirror image of its biological counterpart, it possesses unique stereochemical properties that render it and the resulting L-DNA resistant to degradation by nucleases, which have evolved to recognize D-nucleic acids.[2] This characteristic has catalyzed significant interest in this compound for various biotechnological and therapeutic applications, including the development of novel aptamers, diagnostic probes, and antimicrobial agents.[3][4] This guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and biological significance of this compound.

Structure and Stereochemistry

This compound consists of a guanine (B1146940) nucleobase attached to a 2-deoxy-L-ribose sugar moiety via a β-N9-glycosidic bond.[5] The core distinction from its natural counterpart lies in the chirality of the deoxyribose sugar. In this compound, the sugar is the L-enantiomer, which results in a left-handed helical structure when incorporated into L-DNA, in contrast to the right-handed helix of natural B-form D-DNA.[3][6]

The structural formula is C₁₀H₁₃N₅O₄, and it has a molecular weight of approximately 267.25 g/mol .[5][7] The key stereochemical feature is the L-configuration at the C1', C3', and C4' positions of the deoxyribose ring.

References

- 1. Deoxyguanosine - Wikipedia [en.wikipedia.org]

- 2. glenresearch.com [glenresearch.com]

- 3. L-DNA, the mirror-image form of d-DNA [biosyn.com]

- 4. This compound, 22837-44-1 | BroadPharm [broadpharm.com]

- 5. This compound | 22837-44-1 | ND05774 | Biosynth [biosynth.com]

- 6. Nucleic acid double helix - Wikipedia [en.wikipedia.org]

- 7. Guanosine, 2'-deoxy- [webbook.nist.gov]

The Unnatural Enantiomers: A Technical Guide to the Discovery and History of L-Nucleosides in Research

An in-depth exploration of the synthesis, biological activity, and therapeutic potential of L-nucleoside analogs for researchers, scientists, and drug development professionals.

Introduction

In the realm of medicinal chemistry, the chirality of a molecule can be the determining factor between therapeutic efficacy and inertness or even toxicity. For decades, the focus of nucleoside analog research for antiviral and anticancer therapies centered almost exclusively on D-nucleosides, the enantiomeric form found in natural nucleic acids. The prevailing dogma suggested that L-nucleosides, their mirror images, would be biologically inactive. However, the serendipitous discovery of the potent antiviral activity of Lamivudine (3TC) shattered this paradigm, opening a new and fruitful avenue of research. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological evaluation of L-nucleosides, offering a valuable resource for professionals in drug development.

A History of Discovery: From Serendipity to Rational Design

The story of L-nucleosides is a testament to the importance of challenging established scientific assumptions. While scattered reports on the synthesis of L-nucleosides existed earlier, their potential as therapeutic agents was largely ignored. The turning point came in the late 1980s during the search for effective anti-HIV therapies.

The Breakthrough of Lamivudine (3TC)

In 1988, while working at the Centre for Drug Research in Montreal, Bernard Belleau and his team synthesized the racemic mixture of 2',3'-dideoxy-3'-thiacytidine (BCH-189). Subsequent separation and biological evaluation of the individual enantiomers revealed a startling discovery: the L-enantiomer, later named Lamivudine (3TC), exhibited potent activity against HIV-1 and Hepatitis B virus (HBV) with significantly lower cytotoxicity than its D-counterpart. This discovery was counterintuitive, as viral reverse transcriptases were expected to exclusively recognize D-nucleosides. The finding that an L-nucleoside could be a substrate and a potent inhibitor of a viral polymerase was a landmark achievement that invigorated the field.

Expanding the Arsenal: Emtricitabine and Beyond

The success of Lamivudine spurred further investigation into other L-nucleoside analogs. Emtricitabine (FTC), a fluorinated derivative of 3TC, emerged as another highly effective antiviral agent. Like Lamivudine, Emtricitabine demonstrated potent activity against HIV and HBV with a favorable safety profile. The clinical success of these two drugs solidified the importance of L-nucleosides in antiviral therapy.

Subsequently, researchers have explored a wide range of L-nucleoside analogs with modifications to the sugar moiety and the nucleobase, leading to the discovery of compounds with activity against other viruses and cancer. Notable examples include Telbivudine (L-dT), approved for the treatment of chronic hepatitis B, and Clevudine (L-FMAU), another anti-HBV agent.

Synthesis of L-Nucleosides: Crafting the Unnatural Enantiomer

The synthesis of enantiomerically pure L-nucleosides is a critical step in their development. Several strategies have been employed, with the Vorbrüggen glycosylation being a widely used and versatile method.

Key Synthetic Strategies

-

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as L-sugars, to construct the desired L-nucleoside.

-

Asymmetric Synthesis: This method involves the creation of the chiral center(s) during the synthetic sequence using chiral catalysts or auxiliaries.

-

Enzymatic Resolution: Racemic mixtures of nucleosides can be resolved into their individual enantiomers using stereoselective enzymes.

Experimental Protocol: Synthesis of L-Thymidine

This protocol provides a general outline for the synthesis of L-Thymidine, a representative L-nucleoside, via the Vorbrüggen glycosylation method.

Materials:

-

1-O-acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf)

-

Dichloromethane (DCM), anhydrous

-

Sodium methoxide (B1231860) in methanol

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Silylation of Thymine: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend thymine in anhydrous dichloromethane. Add N,O-Bis(trimethylsilyl)acetamide (BSA) and heat the mixture to reflux until the thymine dissolves completely, indicating the formation of silylated thymine. Cool the reaction mixture to room temperature.

-

Glycosylation: In a separate flame-dried flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose in anhydrous dichloromethane. Cool the solution to 0°C. To this solution, add the freshly prepared silylated thymine solution via cannula.

-

Lewis Acid Addition: Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) to the reaction mixture at 0°C. The reaction is typically monitored by thin-layer chromatography (TLC) for the disappearance of the starting materials.

-

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.

-

Purification of Protected L-Thymidine: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain the protected L-thymidine.

-

Deprotection: Dissolve the purified protected L-thymidine in anhydrous methanol. Add a catalytic amount of sodium methoxide in methanol. Monitor the reaction by TLC until the deprotection is complete.

-

Final Purification: Neutralize the reaction with an acidic resin, filter, and concentrate the solvent. Purify the crude L-Thymidine by recrystallization or silica gel column chromatography to yield the final product.

-

Characterization: Confirm the identity and purity of the synthesized L-Thymidine using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

A Deep Dive into the Stereochemical Dichotomy of 2'-Deoxyguanosine: A Technical Guide to the D- and L-Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of nucleoside chemistry and its therapeutic applications, the stereochemical orientation of the sugar moiety plays a pivotal role in determining biological activity and metabolic fate. This technical guide provides an in-depth exploration of the structural and functional differences between the naturally occurring 2'-Deoxy-D-guanosine and its synthetic enantiomer, 2'-Deoxy-L-guanosine. While chemically identical in composition, their mirrored three-dimensional arrangements give rise to distinct physicochemical properties and biological functions, a critical consideration for drug design and development. This document will serve as a comprehensive resource, detailing their structural nuances, comparative properties, and the experimental methodologies used for their characterization.

Core Structural Differences: A Tale of Two Enantiomers

2'-Deoxyguanosine is a fundamental building block of deoxyribonucleic acid (DNA), composed of the purine (B94841) base guanine (B1146940) linked to a 2-deoxyribose sugar. The key distinction between the D- and L-forms lies in the chirality of the deoxyribose sugar. In 2'-Deoxy-D-guanosine, the sugar is D-2-deoxyribose, the enantiomer found in all known forms of life. Conversely, this compound incorporates L-2-deoxyribose, a mirror image of its natural counterpart.[1][2] This seemingly subtle change has profound implications for the molecule's overall three-dimensional structure and its interactions with biological macromolecules.

The conformational preferences of the sugar ring (puckering) and the orientation of the guanine base relative to the sugar (syn vs. anti conformation) are critical determinants of a nucleoside's biological activity. While detailed comparative crystallographic data for this compound is not as abundant as for its D-enantiomer, studies on L-nucleosides in general suggest that they can adopt conformations that mimic their D-counterparts, allowing them to interact with enzymes, albeit often with different affinities and outcomes.[3]

Comparative Physicochemical and Biological Properties

The enantiomeric relationship between 2'-Deoxy-D-guanosine and this compound dictates that they have identical intrinsic physical properties such as melting point, boiling point, and solubility in achiral solvents. However, their interaction with other chiral molecules, including biological macromolecules like enzymes and receptors, is diastereomeric and therefore can differ significantly.

| Property | 2'-Deoxy-D-guanosine | This compound |

| Biological Role | Building block of DNA[4] | Antibiotic, Antiviral, Potential Anticancer Agent[5][6] |

| Metabolism | Readily phosphorylated by cellular kinases | Phosphorylated by cellular kinases, but may be a poorer substrate for some enzymes[3] |

| Toxicity | Generally non-toxic at physiological concentrations | Generally less toxic than D-congeners due to reduced mitochondrial transport |

| Solubility (in water) | Slightly soluble | Slightly soluble |

| Melting Point | Approx. 300 °C (decomposes) | Approx. 300 °C (decomposes) |

| Optical Rotation | Dextrorotatory | Levorotatory |

Mechanism of Action: The L-Enantiomer Advantage in Drug Development

The therapeutic potential of this compound and other L-nucleosides stems from their ability to act as "unnatural" substrates for viral and cellular enzymes. The general mechanism of action for antiviral L-nucleosides involves a three-step process:

-

Cellular Uptake: The L-nucleoside is transported into the host cell.

-

Intracellular Phosphorylation: Cellular kinases sequentially phosphorylate the L-nucleoside to its 5'-monophosphate, 5'-diphosphate, and finally to the active 5'-triphosphate form.[3]

-

Enzyme Inhibition and/or Chain Termination: The L-nucleoside triphosphate competes with the natural D-nucleoside triphosphate for the active site of viral polymerases (e.g., reverse transcriptase) or cellular DNA polymerases. Upon incorporation into a growing DNA chain, the L-nucleoside can act as a chain terminator, halting further elongation and disrupting viral replication or cancer cell proliferation.[][8]

The key advantage of L-nucleosides lies in their stereochemistry. They are often poor substrates for the enzymes that degrade natural D-nucleosides, leading to a longer intracellular half-life. Furthermore, their distinct shape can lead to selective inhibition of viral enzymes over host cell polymerases, reducing toxicity.[5]

Experimental Protocols

Chiral-Selective Synthesis of this compound

The synthesis of L-nucleosides requires stereocontrolled methods to ensure the correct enantiomer is produced. A common strategy involves the use of a chiral starting material, such as L-arabinose, which can be chemically converted to L-2-deoxyribose. The synthesis of this compound can be achieved through various glycosylation methods. One established approach is the Silyl-Hilbert-Johnson reaction.

Protocol: Silyl-Hilbert-Johnson Glycosylation for this compound Synthesis

-

Preparation of Silylated Guanine:

-

Suspend N2-isobutyrylguanine in a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylsilyl (B98337) chloride (TMSCl) in an inert solvent like pyridine.

-

Reflux the mixture until a clear solution is obtained, indicating the formation of the persilylated guanine derivative.

-

Remove the excess silylating agents under vacuum.

-

-

Glycosylation Reaction:

-

Prepare the L-2-deoxyribose derivative, typically as a 1-chloro-3,5-di-O-p-toluoyl-α-L-erythro-pentofuranose.

-

Dissolve the silylated guanine and the L-deoxyribose derivative in a dry, aprotic solvent such as acetonitrile (B52724) or 1,2-dichloroethane.

-

Add a Lewis acid catalyst, for example, trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl4), dropwise at a controlled temperature (e.g., 0 °C or room temperature).

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

-

Deprotection and Purification:

-

Quench the reaction with a suitable reagent, such as saturated sodium bicarbonate solution.

-

Extract the product with an organic solvent and purify the crude product by silica (B1680970) gel column chromatography to isolate the protected L-nucleoside.

-

Remove the protecting groups (isobutyryl and p-toluoyl) by treatment with a base, such as sodium methoxide (B1231860) in methanol (B129727) or aqueous ammonia.

-

Purify the final product, this compound, by recrystallization or high-performance liquid chromatography (HPLC).

-

X-ray Crystallography for Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule, including its absolute stereochemistry.[9]

Protocol: X-ray Crystallography of Nucleosides

-

Crystal Growth:

-

Dissolve the purified nucleoside in a suitable solvent or solvent mixture (e.g., water, ethanol, or dimethyl sulfoxide).

-

Employ a crystallization technique such as slow evaporation, vapor diffusion (hanging or sitting drop), or cooling of a saturated solution to grow single crystals of sufficient size and quality.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.

-

Expose the crystal to a monochromatic X-ray beam using a diffractometer.

-

Rotate the crystal and collect a series of diffraction images at different orientations.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain the unit cell parameters and integrated intensities of the reflections.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

-

Build a molecular model into the electron density map.

-

Refine the atomic coordinates, and thermal parameters against the experimental data to achieve the best possible fit.

-

Determine the absolute configuration using anomalous dispersion effects, typically by calculating the Flack parameter.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful tool for determining the structure and conformation of molecules in solution. For nucleosides, 1H and 13C NMR are used to elucidate the sugar pucker and the glycosidic torsion angle.

Protocol: NMR Analysis of Deoxyguanosine Enantiomers

-

Sample Preparation:

-

Dissolve a few milligrams of the nucleoside in a deuterated solvent (e.g., DMSO-d6, D2O).

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if required.

-

-

Data Acquisition:

-

Acquire 1D 1H and 13C NMR spectra.

-

Acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine through-space proximities of protons.

-

-

Spectral Analysis:

-

Sugar Pucker: Analyze the coupling constants (J-values) of the sugar protons, particularly J(H1'-H2') and J(H3'-H4'). The magnitude of these couplings can be used to determine the preferred conformation of the deoxyribose ring (C2'-endo or C3'-endo).

-

Glycosidic Torsion Angle (χ): The relative intensities of the NOE cross-peaks between the guanine H8 proton and the sugar protons (H1', H2', H2'') provide information about the syn or anti conformation around the glycosidic bond. For the anti conformation, a strong NOE is expected between H8 and H2', while for the syn conformation, a strong NOE is expected between H8 and H1'.

-

Signaling Pathways and Biological Implications

While the direct interaction of this compound with specific signaling pathways is an area of ongoing research, the broader class of nucleoside analogs is known to influence various cellular processes. Extracellular nucleotides and nucleosides can act as signaling molecules by activating purinergic receptors (P1 and P2 receptors).[10] The intracellular metabolites of nucleoside analogs, particularly the triphosphates, can interfere with DNA replication and repair mechanisms, which can trigger cell cycle arrest and apoptosis.[11]

The protective effects of guanosine (B1672433) (the ribo-form of guanine nucleoside) have been shown to involve the modulation of adenosine (B11128) receptors and the activation of pro-survival signaling pathways such as PI3K, MEK, and PKC.[12][13] It is plausible that this compound or its metabolites could engage similar pathways, contributing to its observed biological activities.

Below is a conceptual workflow for investigating the biological effects of this compound.

Caption: Experimental workflow for the synthesis, characterization, and biological evaluation of this compound.

Conclusion

The stereochemical inversion from D- to L-deoxyribose in the guanosine nucleoside opens up a fascinating area of research with significant therapeutic potential. This compound, as an unnatural enantiomer, evades some of the metabolic pathways of its natural counterpart, leading to a distinct pharmacological profile. This technical guide has provided a comprehensive overview of the structural, physicochemical, and biological differences between 2'-Deoxy-D-guanosine and this compound, along with detailed experimental protocols for their study. A deeper understanding of these enantiomers at the molecular level will undoubtedly pave the way for the rational design of novel and more effective nucleoside-based therapeutics.

References

- 1. Deoxyribose - Wikipedia [en.wikipedia.org]

- 2. chegg.com [chegg.com]

- 3. Molecular Modeling Approach to Understanding the Mode of Action of l-Nucleosides as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deoxyguanosine | C10H13N5O4 | CID 135398592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Biologically Active Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 8. Advances in Therapeutic L-Nucleosides and L-Nucleic Acids with Unusual Handedness - PMC [pmc.ncbi.nlm.nih.gov]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. Extracellular nucleotide and nucleoside signaling in vascular and blood disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. Guanosine prevents oxidative damage and glutamate uptake impairment induced by oxygen/glucose deprivation in cortical astrocyte cultures: involvement of A1 and A2A adenosine receptors and PI3K, MEK, and PKC pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Guanosine prevents oxidative damage and glutamate uptake impairment induced by oxygen/glucose deprivation in cortical astrocyte cultures: involvement of A1 and A2A adenosine receptors and PI3K, MEK, and PKC pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics of Left-Handed DNA Helices

Authored for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the structural and physical properties of left-handed DNA helices, with a primary focus on Z-DNA, the most biologically relevant form. It details the unique conformational characteristics that distinguish it from canonical right-handed B-DNA, the conditions that promote its formation, and the experimental methodologies used for its characterization.

Introduction to Left-Handed DNA

While the right-handed double helix (B-DNA) represents the canonical structure of DNA under physiological conditions, the molecule can adopt alternative conformations.[1][2] Among these, left-handed helices are of significant interest due to their distinct structures and potential biological roles.[3][4] The most extensively studied and biologically active form of left-handed DNA is Z-DNA.[3][5] Discovered through structural studies of synthetic DNA with alternating purine-pyrimidine sequences (especially poly(dGC)₂), Z-DNA is characterized by a unique zigzagging sugar-phosphate backbone, which gives it its name.[1][5] Unlike a true enantiomer (L-DNA), which would be a perfect mirror image of B-DNA, Z-DNA possesses specific structural features that differentiate it beyond its helical sense.[3] Understanding these characteristics is crucial for exploring its role in cellular processes like transcription and its potential as a target for therapeutic intervention.[5][6]

Comparative Physical Characteristics: Z-DNA vs. B-DNA

The transition from the B-form to the Z-form involves significant conformational changes in the DNA structure. The following table summarizes the key quantitative differences between these two helical forms.

| Physical Characteristic | B-DNA (Right-Handed) | Z-DNA (Left-Handed) |

| Helical Sense | Right-handed | Left-handed |

| Overall Shape | Long, narrow | Short, wide |

| Diameter | ~20 Å (2.0 nm) | ~18 Å (1.8 nm)[7] |

| Base Pairs per Helical Turn | ~10.5 | 12[1][6][7] |

| Helical Rise per Base Pair | ~3.4 Å | ~3.7 Å[7] |

| Pitch per Helical Turn | ~34 Å (3.4 nm)[8] | ~45.6 Å (4.56 nm)[6] |

| Repeating Unit | 1 base pair | 2 base pairs (e.g., CpG)[7] |

| Glycosidic Bond Conformation | Anti for all bases | Anti for Pyrimidines (dC, dT); Syn for Purines (dG, dA)[7] |

| Major Groove | Wide and deep | Flattened, almost nonexistent[1] |

| Minor Groove | Narrow and deep | Narrow and very deep[1][7] |

| Backbone Trajectory | Smooth, continuous curve | Zigzag pattern[1][5][6] |

Conditions Favoring Z-DNA Formation

The formation of Z-DNA is an energetically unfavorable process under normal physiological conditions, but it can be induced and stabilized by several factors.[5] The interplay of these factors can lead to the transient formation of Z-DNA segments within a larger B-DNA molecule, creating a B-Z junction where the helical direction changes.[9]

Proposed Biological Role in Transcription

While the precise biological functions of Z-DNA are still under investigation, evidence suggests its involvement in gene regulation. The formation of Z-DNA upstream of promoter regions has been shown to stimulate transcription.[5] This regulatory role may be linked to interactions with specific proteins. For instance, studies have indicated a correlation between Z-DNA forming regions and promoter regions for nuclear factor I, suggesting that transcription in some human genes could be modulated by Z-DNA formation and subsequent protein activation.[5]

Key Experimental Methodologies

The characterization of left-handed DNA helices relies on a suite of biophysical and structural biology techniques. Each method provides unique insights into the structure, stability, and interactions of these non-canonical forms.

A typical workflow for identifying and characterizing a potential Z-DNA forming sequence involves several stages, from initial identification to detailed structural analysis.

1. X-ray Crystallography and Fiber Diffraction

-

Principle: This is the definitive method for determining the three-dimensional atomic structure of molecules. X-rays are diffracted by the electrons in a crystallized molecule, producing a diffraction pattern that can be mathematically transformed into an electron density map, revealing the molecular structure. Fiber diffraction, used in the initial studies of DNA, provides structural information on long, oriented polymers.[10]

-

Methodology:

-

Sample Preparation: A short, synthetic oligonucleotide with a sequence prone to Z-DNA formation (e.g., d(CGCGCG)) is synthesized and purified.

-

Crystallization: The DNA is crystallized, often under high salt conditions or in the presence of cations that stabilize the Z-conformation.[11] This process involves screening various conditions (precipitants, temperature, pH) to obtain high-quality, single crystals.

-

Data Collection: The crystal is mounted and exposed to a focused beam of X-rays. As the crystal is rotated, a series of diffraction patterns are collected.

-

Structure Solution and Refinement: The diffraction data are processed to determine the phases and amplitudes of the X-ray waves. This information is used to build an atomic model of the Z-DNA helix, which is then refined against the experimental data to achieve the best possible fit.

-

2. Circular Dichroism (CD) Spectroscopy

-

Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. Nucleic acids exhibit characteristic CD spectra based on their helical structure. The transition from a right-handed (B-DNA) to a left-handed (Z-DNA) helix results in a dramatic inversion of the CD spectrum.[5]

-

Methodology:

-

Sample Preparation: Purified DNA is dissolved in a suitable buffer (e.g., Tris-HCl with NaCl).

-

Inducing Transition: The B-Z transition is monitored by titrating the sample with an inducing agent, such as NaCl, or by changing the temperature.

-

Data Acquisition: The CD spectrum is recorded over a wavelength range of approximately 220-320 nm at each step of the titration. B-DNA typically shows a positive peak around 275 nm and a negative peak around 245 nm. Z-DNA exhibits a nearly inverted spectrum, with a negative peak around 290 nm and a positive peak around 260 nm.

-

Data Analysis: The change in molar ellipticity at specific wavelengths is plotted against the concentration of the inducing agent to determine the midpoint of the B-Z transition, providing information on the stability of the Z-form.

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR provides detailed information about the structure and dynamics of molecules in solution. It relies on the magnetic properties of atomic nuclei. For DNA, 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to measure through-space distances between protons, allowing for the determination of the glycosidic bond conformation (syn vs. anti) and the overall helical structure.

-

Methodology:

-

Sample Preparation: A highly concentrated and pure sample of the DNA oligonucleotide is prepared in a suitable buffer, often using D₂O to reduce the solvent signal.

-

Data Acquisition: A series of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer. Key experiments include COSY (Correlation Spectroscopy) to identify spin-coupled protons and NOESY to identify spatially close protons.

-

Data Analysis and Structure Calculation: The NMR signals are assigned to specific protons in the DNA sequence. The NOE cross-peaks provide distance restraints (e.g., a strong NOE between the base H8/H6 proton and the sugar H1' proton is characteristic of a syn conformation). These restraints are used in computational algorithms to calculate a family of 3D structures consistent with the experimental data.

-

4. Electrophoretic Mobility Shift Assay (EMSA)

-

Principle: EMSA, or gel shift assay, is used to study protein-DNA interactions.[12] It can also be used to detect conformational changes in DNA. A compact Z-DNA structure may migrate differently through a polyacrylamide or agarose (B213101) gel compared to its more relaxed B-DNA counterpart. The binding of Z-DNA-specific proteins will cause a significant "shift" or retardation in the migration of the DNA band.

-

Methodology:

-

Sample Preparation: The DNA fragment of interest is typically labeled with a radioactive isotope (³²P) or a fluorescent tag.

-

Binding Reaction: The labeled DNA is incubated with a purified Z-DNA binding protein (or under conditions that induce Z-DNA) in a binding buffer.

-

Electrophoresis: The reaction mixtures are loaded onto a non-denaturing polyacrylamide gel. The samples are electrophoresed to separate the bound DNA-protein complexes from the free DNA.

-

Detection: The positions of the labeled DNA bands are visualized by autoradiography (for radioactive labels) or fluorescence imaging. A band that migrates more slowly than the free DNA indicates the formation of a DNA-protein complex or a significant conformational change.

-

References

- 1. people.bu.edu [people.bu.edu]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. promegaconnections.com [promegaconnections.com]

- 4. Sandwalk: On the handedness of DNA [sandwalk.blogspot.com]

- 5. Z-DNA - Wikipedia [en.wikipedia.org]

- 6. Different form of DNA [bch.cuhk.edu.hk]

- 7. DNA: Alternative Conformations and Biology - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. DNA - Wikipedia [en.wikipedia.org]

- 9. More than a mirror-image: left-handed nucleic acids | Feature | Chemistry World [chemistryworld.com]

- 10. Left-handed helices for DNA: studies on poly[d(I-C)] - PMC [pmc.ncbi.nlm.nih.gov]

- 11. digitalworldbiology.com [digitalworldbiology.com]

- 12. goldbio.com [goldbio.com]

L-DNA: A Comprehensive Technical Guide to its Nuclease Resistance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of nucleic acid therapeutics and diagnostics, stability is a paramount concern. Natural, right-handed DNA (D-DNA) is rapidly degraded by ubiquitous cellular nucleases, limiting its therapeutic potential. This technical guide provides an in-depth exploration of the nuclease resistance of L-DNA, the synthetic, mirror-image enantiomer of D-DNA. Due to the stereospecific nature of nuclease enzymes, L-DNA exhibits remarkable resistance to enzymatic degradation, offering a significant advantage for in vivo and in vitro applications. This document details the mechanism behind this resistance, presents quantitative data on its stability, provides detailed experimental protocols for assessing nuclease resistance, and visualizes key concepts through diagrams.

The Core Principle: Stereospecificity and Nuclease Resistance

Nucleases are enzymes that have evolved to recognize and cleave the phosphodiester bonds of naturally occurring D-nucleic acids.[1] Their active sites are chiral and stereospecific, meaning they have a precise three-dimensional arrangement that complements the right-handed helical structure of D-DNA.[2]

L-DNA, being the perfect mirror image of D-DNA, possesses a left-handed helical structure.[3] This fundamental difference in stereochemistry prevents L-DNA from fitting into the active site of nucleases.[4] Consequently, these enzymes cannot effectively bind to and hydrolyze the phosphodiester backbone of L-DNA, rendering it highly resistant to degradation.[5] This intrinsic resistance is a key feature that makes L-DNA a promising candidate for the development of biostable aptamers, diagnostic probes, and therapeutic oligonucleotides.[6]

Visualizing the Mechanism of Nuclease Resistance

The following diagram illustrates the stereospecific interaction between nucleases and the two enantiomers of DNA.

Caption: Stereospecificity of nucleases leads to D-DNA degradation while L-DNA remains intact.

Quantitative Analysis of Nuclease Resistance

The superior stability of L-DNA compared to D-DNA has been demonstrated in various studies. While unmodified D-DNA oligonucleotides have a half-life of minutes to a few hours in serum, L-DNA constructs can remain stable for days.[7] The following table summarizes quantitative data on the nuclease resistance of L-DNA and D-DNA.

| Oligonucleotide Type | Nuclease/Medium | Half-life / Stability | Reference |

| D-DNA (unmodified) | Human Serum | ~5 hours | |

| Fresh Human Serum | ~4.9 hours | [7] | |

| Mouse Serum | ~1.6 hours | [7] | |

| S1 Nuclease & DNase I | Degraded in < 10 seconds | [5] | |

| L-DNA Aptamer | Human Serum | No degradation detected after 7 days | [5] |

| Calf Serum | Per-nucleotide half-time of ~2 days | [5] | |

| S1 Nuclease & DNase I | Unaffected after 10 days | [5] | |

| D-DNA Aptamer | Human Serum | 33 hours | [5] |

| Calf Serum | 2.5 hours | [5] |

Experimental Protocols for Assessing Nuclease Resistance

Several methods can be employed to quantify the nuclease resistance of L-DNA. The choice of method often depends on the specific research question, available equipment, and the nature of the oligonucleotide.

Gel Electrophoresis-Based Nuclease Stability Assay

This method provides a visual and semi-quantitative assessment of oligonucleotide degradation over time.

Methodology:

-

Oligonucleotide Preparation:

-

Resuspend L-DNA and D-DNA (control) oligonucleotides in nuclease-free water to a stock concentration of 100 µM.

-

Prepare working solutions at a final concentration of 10 µM in the desired reaction buffer (e.g., PBS or Tris-HCl).

-

-

Nuclease Reaction:

-

In separate microcentrifuge tubes, mix the oligonucleotide solution with the nuclease source (e.g., fetal bovine serum (FBS) to a final concentration of 50%, or a purified nuclease like DNase I at a specific unit concentration).

-

Incubate the reactions at 37°C.

-

At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), collect aliquots of the reaction mixture and immediately stop the reaction by adding a stop solution (e.g., EDTA-containing loading buffer) and placing the samples on ice or freezing at -20°C.

-

-

Gel Electrophoresis:

-

Prepare a denaturing polyacrylamide gel (e.g., 15-20% acrylamide (B121943) with 7M urea) in 1x TBE buffer.[8]

-

Load the collected samples onto the gel. Include a lane with the undigested oligonucleotide as a control.

-

Run the gel at a constant voltage until the desired separation is achieved.[3]

-

-

Visualization and Analysis:

-

Stain the gel with a nucleic acid stain (e.g., SYBR Gold or GelRed).

-

Visualize the bands using a gel imaging system.

-

Quantify the intensity of the full-length oligonucleotide band at each time point using software like ImageJ. The decrease in band intensity over time reflects the rate of degradation.

-

High-Performance Liquid Chromatography (HPLC) Based Assay

HPLC offers a more quantitative approach to measure the degradation of oligonucleotides.

Methodology:

-

Reaction Setup:

-

Prepare and conduct the nuclease degradation reaction as described in the gel electrophoresis protocol (steps 1 and 2).

-

-

Sample Preparation for HPLC:

-

At each time point, quench the reaction and prepare the samples for HPLC analysis. This may involve protein precipitation (if using serum) followed by centrifugation to clear the sample.

-

-

HPLC Analysis:

-

Use a suitable HPLC column for oligonucleotide analysis, such as a reversed-phase or ion-exchange column.

-

Develop a gradient elution method using appropriate mobile phases (e.g., a gradient of acetonitrile (B52724) in a triethylammonium (B8662869) acetate (B1210297) buffer).

-

Inject the samples onto the HPLC system and monitor the elution profile using a UV detector at 260 nm.

-

-

Data Analysis:

-

The full-length, undigested oligonucleotide will elute as a distinct peak. Degradation products will appear as smaller, earlier-eluting peaks.

-

Calculate the area of the peak corresponding to the full-length oligonucleotide at each time point.

-

Plot the percentage of remaining full-length oligonucleotide against time to determine the degradation kinetics and half-life.

-

Fluorescence-Based Nuclease Assay

This method allows for real-time monitoring of nuclease activity and is highly sensitive.

Methodology:

-

Probe Design:

-

Design a single-stranded DNA probe with a fluorophore at one end and a quencher at the other. In the intact state, the proximity of the quencher to the fluorophore results in low fluorescence (FRET).

-

Alternatively, use an intercalating dye that fluoresces upon binding to double-stranded DNA. Nuclease activity on a dsDNA substrate will lead to a decrease in fluorescence.

-

-

Reaction Setup:

-

In a microplate well, combine the fluorescent DNA probe, the nuclease source, and the reaction buffer.

-

Include control wells with no nuclease to measure background fluorescence.

-

-

Real-Time Monitoring:

-

Place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Monitor the fluorescence intensity over time at regular intervals.

-

-

Data Analysis:

-

For FRET-based probes, an increase in fluorescence indicates cleavage of the probe. For intercalating dye assays, a decrease in fluorescence indicates degradation of the dsDNA substrate.

-

Plot the change in fluorescence against time to determine the reaction rate.

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for a nuclease resistance assay using gel electrophoresis.

Caption: Workflow for assessing oligonucleotide nuclease resistance via gel electrophoresis.

Conclusion and Future Directions

The inherent nuclease resistance of L-DNA is a well-established and significant advantage for its use in biological and therapeutic contexts. This property, stemming from the stereospecificity of nucleases, allows L-DNA constructs to persist in environments where natural D-DNA would be rapidly degraded. The experimental protocols outlined in this guide provide robust methods for quantifying this stability. As research in L-DNA-based technologies continues to advance, the development of novel L-oligonucleotides with enhanced functionalities, coupled with their exceptional stability, holds great promise for the future of diagnostics and medicine. Further in vivo studies will be crucial to fully understand the pharmacokinetics and long-term biocompatibility of L-DNA-based therapeutics.

References

- 1. Evaluation of Thermal Stability of DNA Oligonucleotide Structures Embedded in Hydrogels [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. pnas.org [pnas.org]

- 6. Direct Comparison of d-DNA and l-DNA Strand-Displacement Reactions in Living Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. qiagen.com [qiagen.com]

Preliminary Investigation of 2'-Deoxy-L-guanosine's Antibiotic Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxy-L-guanosine, a stereoisomer of the naturally occurring 2'-deoxyguanosine, has been identified as a nucleoside analog with potential antibiotic properties. This technical guide provides a preliminary investigation into its antimicrobial characteristics, audience-specific experimental protocols, and a foundational understanding of its proposed mechanisms of action. While the compound is noted for its activity against Gram-positive bacteria, including significant pathogens such as Listeria monocytogenes and Mycobacterium tuberculosis, a comprehensive review of publicly available scientific literature reveals a conspicuous absence of specific quantitative data, such as Minimum Inhibitory Concentration (MIC) or Zone of Inhibition measurements. This guide, therefore, aims to consolidate the existing qualitative information and provide standardized, adaptable experimental protocols to facilitate further quantitative research into the antibiotic potential of this compound.

Introduction

The rising threat of antimicrobial resistance necessitates the exploration of novel antibiotic candidates. Nucleoside analogs represent a promising class of compounds that can interfere with essential cellular processes in bacteria, such as DNA replication and protein synthesis. This compound, the L-enantiomer of the DNA building block deoxyguanosine, has been cited for its antibiotic activity, particularly against Gram-positive organisms[1][2]. The structural difference from its D-enantiomer counterpart suggests a potential for selective targeting of bacterial enzymes or processes, thereby offering a therapeutic window. This document outlines the current understanding of this compound's antibiotic properties and provides a framework for its systematic evaluation.

Proposed Mechanisms of Action

Based on available literature, this compound is suggested to exert its antibiotic effect through two primary mechanisms:

-

Inhibition of Protein Synthesis: The compound is reported to inhibit protein synthesis, a fundamental process for bacterial viability, ultimately leading to cell death[1][2]. The precise molecular interactions and the specific stages of protein synthesis affected remain to be elucidated.

-

Disruption of DNA Integrity: It is proposed that this compound binds to the ribose phosphate (B84403) backbone of bacterial DNA. This interaction is thought to lead to phosphorylation and subsequent prevention of the proper base pairing between adenosine (B11128) and thymine, thereby inhibiting DNA and RNA synthesis[1][2].

The following diagram illustrates the proposed high-level mechanism of action.

Quantitative Data

A thorough search of scientific databases did not yield specific quantitative data on the antibiotic activity of this compound. The tables below are provided as templates for researchers to populate as data becomes available through the execution of the experimental protocols outlined in the subsequent section.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Bacterial Strain | ATCC Number | MIC (µg/mL) | MIC (µM) | Reference |

| Listeria monocytogenes | e.g., 7644 | Data not available | Data not available | |

| Mycobacterium tuberculosis | e.g., H37Rv | Data not available | Data not available | |

| Staphylococcus aureus | e.g., 25923 | Data not available | Data not available | |

| Bacillus subtilis | e.g., 6633 | Data not available | Data not available |

Table 2: Zone of Inhibition for this compound

| Bacterial Strain | ATCC Number | Disk Content (µg) | Zone Diameter (mm) | Interpretation | Reference |

| Listeria monocytogenes | e.g., 7644 | Data not available | Data not available | Data not available | |

| Mycobacterium tuberculosis | e.g., H37Rv | Data not available | Data not available | Data not available | |

| Staphylococcus aureus | e.g., 25923 | Data not available | Data not available | Data not available | |

| Bacillus subtilis | e.g., 6633 | Data not available | Data not available | Data not available |

Experimental Protocols

The following are detailed, standardized protocols for determining the antibiotic properties of this compound. These protocols are based on established methods for antimicrobial susceptibility testing and can be adapted for specific bacterial strains.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound (powder)

-

Appropriate solvent (e.g., sterile distilled water, DMSO)

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

-

Bacterial strains of interest (e.g., Listeria monocytogenes, Staphylococcus aureus)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator

Protocol:

-

Preparation of this compound Stock Solution:

-

Accurately weigh a precise amount of this compound powder.

-

Dissolve in a minimal amount of a suitable solvent to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

-

Sterilize the stock solution by filtration through a 0.22 µm filter.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube containing 5 mL of sterile saline or broth.

-

Incubate at 37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.10).

-

Dilute the adjusted bacterial suspension 1:100 in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.

-

Add 200 µL of the this compound stock solution (at a concentration twice the highest desired final concentration) to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.

-

This will create a gradient of this compound concentrations.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final concentration of the compound and bacteria.

-

Include a positive control (broth and inoculum, no compound) and a negative control (broth only) on each plate.

-

Cover the plate and incubate at 37°C for 16-20 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Agar Disk Diffusion Assay for Zone of Inhibition Measurement

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.

Materials:

-

This compound

-

Sterile filter paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates or other appropriate agar

-

Bacterial strains of interest

-

Sterile saline or PBS

-

Sterile swabs

-

Incubator

-

Calipers or ruler

Protocol:

-

Preparation of Impregnated Disks:

-

Prepare a stock solution of this compound at a known concentration.

-

Aseptically apply a precise volume (e.g., 10 µL) of the stock solution to each sterile filter paper disk to achieve a specific amount of the compound per disk (e.g., 10 µg, 30 µg).

-

Allow the disks to dry completely in a sterile environment.

-

-

Preparation of Bacterial Lawn:

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

-

Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.

-

-

Application of Disks and Incubation:

-

Aseptically place the prepared this compound disks onto the inoculated agar surface.

-

Gently press the disks to ensure complete contact with the agar.

-

Include a blank disk (with solvent only) as a negative control and a disk with a known antibiotic as a positive control.

-

Invert the plates and incubate at 37°C for 16-20 hours.

-

-

Measurement of Zone of Inhibition:

-

After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

-

Conclusion and Future Directions

This compound presents an intriguing scaffold for the development of novel antibiotics. Its reported activity against clinically relevant Gram-positive bacteria warrants a more in-depth investigation. The primary impediment to its current evaluation is the lack of publicly available quantitative data. The experimental protocols provided in this guide offer a standardized approach to generate the necessary MIC and zone of inhibition data to rigorously assess its antibiotic potential. Future research should focus on:

-

Systematic Screening: Evaluating the activity of this compound against a broad panel of Gram-positive and Gram-negative bacteria to determine its spectrum of activity.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways affected by the compound to validate and expand upon the proposed mechanisms.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to optimize its potency and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Assessing the therapeutic potential of this compound in animal models of bacterial infection.

By systematically addressing these research areas, the scientific community can determine the true potential of this compound as a lead compound in the fight against antimicrobial resistance.

References

2'-Deoxy-L-guanosine: A Technical Guide to its Role as a Building Block for Mirror-Image DNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of nucleic acid chemistry and therapeutics, the emergence of mirror-image DNA, or L-DNA, represents a significant paradigm shift. Composed of 2'-deoxy-L-ribonucleosides, L-DNA is the enantiomer of the naturally occurring D-DNA and, as such, exhibits remarkable resistance to degradation by nucleases, which are stereospecific for D-nucleic acids.[1] This inherent stability makes L-DNA an attractive platform for the development of novel therapeutic and diagnostic agents, including aptamers (Spiegelmers), antisense oligonucleotides, and drug delivery nanostructures.[1][2] At the core of synthesizing these promising biomolecules is the availability of high-purity L-nucleoside phosphoramidites, with 2'-Deoxy-L-guanosine (L-dG) being a crucial component. This technical guide provides an in-depth overview of this compound as a building block for L-DNA, detailing its synthesis, incorporation into oligonucleotides, and the properties that make the resulting mirror-image DNA a powerful tool in drug development.

Synthesis of this compound Phosphoramidite (B1245037)

The synthesis of this compound phosphoramidite is a critical precursor for the automated solid-phase synthesis of L-DNA. The process involves several key steps, including the protection of reactive groups on the nucleobase and the deoxyribose sugar, followed by phosphitylation. While specific protocols for the L-enantiomer are not as widespread as for the natural D-form, the synthetic route generally mirrors that of D-deoxyguanosine phosphoramidite synthesis. The key is starting with the correct chiral precursor, L-deoxyguanosine.

A plausible synthetic pathway involves the following key transformations:

-

Protection of the Exocyclic Amine: The N2-amino group of the guanine (B1146940) base is typically protected to prevent side reactions during oligonucleotide synthesis. A common protecting group is isobutyryl (iBu).[3]

-

Protection of the 5'-Hydroxyl Group: The 5'-hydroxyl group of the L-deoxyribose is protected with an acid-labile dimethoxytrityl (DMT) group. This group is removed at the beginning of each coupling cycle in solid-phase synthesis to allow for chain elongation.[4]

-

Phosphitylation of the 3'-Hydroxyl Group: The final step is the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety. This is typically achieved using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base.[5]

Caption: Synthesis pathway for this compound phosphoramidite.

Solid-Phase Synthesis of L-DNA

The incorporation of this compound and other L-nucleoside phosphoramidites into L-DNA oligonucleotides is accomplished through automated solid-phase synthesis. This method allows for the precise, stepwise addition of nucleotides to a growing chain attached to a solid support, typically controlled pore glass (CPG). The synthesis cycle consists of four main steps:

-

Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside using a mild acid, such as trichloroacetic acid (TCA) in dichloromethane.[6][7] This exposes the 5'-hydroxyl for the subsequent coupling reaction.

-

Coupling: The next L-nucleoside phosphoramidite in the sequence is activated by a catalyst, such as 1H-tetrazole or 4,5-dicyanoimidazole (B129182) (DCI), and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[6][8] This reaction is highly efficient, with coupling efficiencies typically exceeding 99%.[2]

-

Capping: To prevent the formation of deletion mutants, any unreacted 5'-hydroxyl groups are "capped" by acetylation using a mixture of acetic anhydride and 1-methylimidazole.[7][9]

-

Oxidation: The newly formed phosphite (B83602) triester linkage is unstable and is therefore oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically iodine in the presence of water and pyridine.[6][7]

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Caption: Workflow for solid-phase synthesis of L-DNA oligonucleotides.

Quantitative Data in L-DNA Synthesis

The efficiency of each step in the solid-phase synthesis directly impacts the overall yield and purity of the final L-DNA product. High coupling efficiency is particularly crucial for the synthesis of long oligonucleotides.[10]

| Parameter | Typical Value | Significance |

| Starting Synthesis Scale | 25 nmol - 1 µmol | Determines the theoretical maximum yield of the oligonucleotide.[11] |

| Coupling Efficiency | >99% | A small decrease in coupling efficiency significantly reduces the yield of the full-length product, especially for longer oligonucleotides.[2][12] |

| Overall Yield (for a 20-mer) | 15-45 nmol (from 1 µmol scale) | Dependent on coupling efficiency, sequence, and purification method.[11] |

| Purity (by HPLC) | >95% | High purity is essential for therapeutic and diagnostic applications to avoid off-target effects from truncated or modified sequences. |

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Model L-DNA Oligonucleotide

This protocol outlines the general steps for the automated synthesis of a short L-DNA sequence (e.g., 5'-L(GCTA)-3') on a standard DNA synthesizer.

Materials:

-

L-dG, L-dC, L-dA, and L-T phosphoramidites (0.1 M in anhydrous acetonitrile)

-

Controlled Pore Glass (CPG) solid support pre-loaded with L-Thymidine

-

Deblocking solution: 3% Trichloroacetic acid (TCA) in dichloromethane[6]

-

Coupling activator: 0.45 M 1H-Tetrazole in anhydrous acetonitrile (B52724)

-

Capping solution A: Acetic anhydride/Pyridine/THF

-

Capping solution B: 1-Methylimidazole/THF

-

Oxidizing solution: 0.02 M Iodine in THF/Pyridine/Water[6]

-

Cleavage and deprotection solution: Concentrated ammonium (B1175870) hydroxide (B78521)

-

Anhydrous acetonitrile for washing

Procedure:

-

Synthesizer Setup: Load the synthesizer with the required reagents and the L-T-CPG column. Program the synthesizer with the desired L-DNA sequence.

-

Synthesis Cycle:

-

Deblocking: The initial L-T-CPG is treated with the deblocking solution to remove the 5'-DMT group.

-

Coupling: The L-A phosphoramidite is activated with 1H-Tetrazole and delivered to the column to couple with the free 5'-hydroxyl of the L-T.

-

Capping: The capping solutions are delivered to the column to acetylate any unreacted 5'-hydroxyl groups.

-

Oxidation: The oxidizing solution is delivered to the column to stabilize the newly formed phosphite triester linkage.

-

The cycle is repeated for the subsequent L-C and L-G phosphoramidites.

-

-

Cleavage and Deprotection: After the final coupling and deblocking step, the CPG support is transferred to a vial and treated with concentrated ammonium hydroxide at 55°C for 8-12 hours to cleave the L-DNA from the support and remove the protecting groups from the nucleobases and the phosphate backbone.[6]

-

Purification: The crude L-DNA is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The collected fractions containing the full-length product are desalted.

-

Analysis: The purity and identity of the final L-DNA oligonucleotide are confirmed by analytical HPLC and mass spectrometry.

Protocol 2: Nuclease Degradation Assay

This protocol compares the stability of an L-DNA oligonucleotide to its D-DNA counterpart in the presence of a nuclease.

Materials:

-

Purified L-DNA oligonucleotide

-

Purified D-DNA oligonucleotide of the same sequence

-

DNase I and appropriate reaction buffer

-

Nuclease-free water

-

Gel loading buffer

-

Polyacrylamide gel (e.g., 20%) and electrophoresis apparatus

-

DNA staining agent (e.g., SYBR Gold)

-

Gel imaging system

Procedure:

-

Reaction Setup: Prepare separate reaction mixtures for the L-DNA and D-DNA, each containing the oligonucleotide, DNase I reaction buffer, and nuclease-free water.

-

Time Course: At time zero, add DNase I to each reaction mixture. Incubate the reactions at the optimal temperature for the nuclease (e.g., 37°C).

-

Sample Collection: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction and immediately quench the enzymatic activity by adding gel loading buffer containing a chelating agent like EDTA and heating.

-

Gel Electrophoresis: Load the samples from each time point onto a polyacrylamide gel. Run the gel until adequate separation is achieved.[13]

-

Visualization and Analysis: Stain the gel with a DNA staining agent and visualize it using a gel imaging system. The intensity of the band corresponding to the full-length oligonucleotide at each time point is quantified to determine the rate of degradation.[13]

The Advantage of Nuclease Resistance and its Therapeutic Implications

The primary advantage of L-DNA lies in its profound resistance to degradation by nucleases, which are essential enzymes in all living organisms that break down DNA and RNA.[1] These enzymes have evolved to recognize and act upon the specific stereochemistry of D-nucleic acids. Consequently, L-DNA, as the mirror image, is a poor substrate for these enzymes. This resistance to enzymatic cleavage translates into a significantly longer half-life in biological fluids, a critical attribute for therapeutic applications.

Caption: Logical pathway from L-DNA's chirality to its therapeutic potential.

This enhanced stability opens the door to a variety of therapeutic strategies:

-

Spiegelmers (L-Aptamers): These are L-RNA or L-DNA aptamers that can bind to specific targets with high affinity and specificity, similar to antibodies.[1] Due to their nuclease resistance, Spiegelmers have a much longer duration of action in the body, making them promising therapeutic agents.[14]

-

Antisense Oligonucleotides: L-DNA can be used to create antisense oligonucleotides that can modulate gene expression. Their increased stability would lead to more potent and longer-lasting effects.

-

Drug Delivery: L-DNA nanostructures can be engineered for targeted drug delivery. Their resistance to degradation ensures that the drug-loaded nanostructure remains intact until it reaches its target.[2]

Conclusion

This compound is a fundamental building block in the synthesis of mirror-image DNA, a class of molecules with immense potential in drug development and diagnostics. The well-established methods of phosphoramidite chemistry and solid-phase synthesis can be readily adapted for the production of high-quality L-DNA oligonucleotides. The defining characteristic of L-DNA, its resistance to nuclease degradation, provides a significant advantage for in vivo applications, paving the way for a new generation of nucleic acid-based therapeutics with enhanced stability and efficacy. As research in this field continues to expand, the demand for L-nucleoside building blocks like this compound is expected to grow, driving further innovation in their synthesis and application.

References

- 1. Improved Metal-Free Approach for the Synthesis of Protected Thiol Containing Thymidine Nucleoside Phosphoramidite and Its Application for the Synthesis of Ligatable Oligonucleotide Conjugates [mdpi.com]

- 2. sg.idtdna.com [sg.idtdna.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Guanosine and Deoxyguanosine Phosphoramidites with Cross-linkable Thioalkyl Tethers for Direct Incorporation into RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient access to N-trifluoroacetylated 2′-amino-2′-deoxyadenosine phosphoramidite for RNA solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 7. DNA寡核苷酸合成 [sigmaaldrich.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 10. glenresearch.com [glenresearch.com]

- 11. DNA scale of synthesis and typical yeild [biosyn.com]

- 12. trilinkbiotech.com [trilinkbiotech.com]

- 13. Nuclease degradation analysis of DNA nanostructures using gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of the phosphoramidite derivatives of 2'-deoxy-2'-C-alpha-methylcytidine and 2'-deoxy-2'-C-alpha-hydroxymethylcytidine: analogues for chemical dissection of RNA's 2'-hydroxyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 2'-Deoxy-L-guanosine Phosphoramidite: An Application Note for Researchers

For researchers, scientists, and drug development professionals, the precise chemical synthesis of nucleoside phosphoramidites is a cornerstone of oligonucleotide-based therapeutics and diagnostics. This document provides a detailed protocol for the synthesis of 2'-Deoxy-L-guanosine phosphoramidite (B1245037), a key building block for the production of L-oligonucleotides, which offer enhanced nuclease resistance compared to their natural D-counterparts.

This application note outlines the multi-step chemical synthesis, including the protection of the exocyclic amine and the 5'-hydroxyl group, followed by the critical phosphitylation of the 3'-hydroxyl group. Detailed experimental procedures, reagent specifications, and data presentation are provided to ensure reproducibility and high-quality product yield.

I. Overview of the Synthesis Pathway

The synthesis of this compound phosphoramidite involves a series of protection and activation steps to ensure the correct and efficient assembly of oligonucleotides. The overall workflow begins with the protection of the N2-amino group of this compound, followed by the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group. The final step is the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety.

Caption: Workflow for the synthesis of this compound phosphoramidite.

II. Experimental Protocols

This section details the step-by-step procedures for the synthesis of this compound phosphoramidite.

Step 1: N2-Isobutyryl Protection of this compound

The protection of the exocyclic amino group of the guanine (B1146940) base is crucial to prevent side reactions during oligonucleotide synthesis. The isobutyryl group is a commonly used protecting group for this purpose.

Methodology:

-

Suspend this compound in anhydrous pyridine (B92270).

-

Cool the suspension in an ice bath.

-

Add trimethylsilyl (B98337) chloride (TMS-Cl) dropwise to the suspension with stirring to transiently protect the hydroxyl groups.

-

After stirring, add isobutyric anhydride (B1165640) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by adding aqueous ammonia.

-

Concentrate the mixture under reduced pressure and purify the residue by silica (B1680970) gel chromatography to obtain N2-isobutyryl-2'-Deoxy-L-guanosine.

Step 2: 5'-O-Dimethoxytritylation